molecular formula C9H9BrClNO B1382757 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine CAS No. 1431532-94-3

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine

Cat. No. B1382757
CAS RN: 1431532-94-3
M. Wt: 262.53 g/mol
InChI Key: ZHKZKKRFCFHYOV-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine, also known as 5-BCCM, is a heterocyclic compound that has been used in various scientific and laboratory contexts. It has been used in organic synthesis, biochemical and physiological research, and various lab experiments.

Scientific Research Applications

Cyclometalated Complex Synthesis

Cyclometalated complexes, which are crucial in various chemical reactions and applications, can be synthesized using derivatives of pyridine compounds like 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine. For example, palladium(II) and iridium(III) 2-(4-bromophenyl)pyridine complexes with N-heterocyclic carbenes and acetylacetonate exhibit significant luminescent properties and are useful in one-pot oxidation/Suzuki coupling reactions of aryl chlorides (Chen Xu et al., 2014).

Synthesis of Pentasubstituted Pyridines

5-Bromo-2-chloro-4-fluoro-3-iodopyridine, closely related to 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine, is a valuable intermediate for the synthesis of pentasubstituted pyridines. These compounds are significant in medicinal chemistry research due to their potential as building blocks (Yong-Jin Wu et al., 2022).

Insecticide Intermediate

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a derivative closely related to the target compound, serves as an essential intermediate for a new insecticide, chlor-antraniliprole (Niu Wen-bo, 2011).

Antiviral Activity Research

5-Substituted 2,4-diaminopyrimidine derivatives, which can be synthesized from pyridine derivatives similar to 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine, have shown antiviral activity in cell culture studies, particularly against retroviruses (D. Hocková et al., 2003).

Antitumor Activity and Kinase Inhibition

5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, another closely related compound, has been studied for its potential antitumor activity and ability to inhibit PI3Kα kinase. The different stereochemistry of the isomers affects their activity, highlighting the importance of specific substitutions on the pyridine ring (Zhixu Zhou et al., 2015).

properties

IUPAC Name

5-bromo-3-chloro-2-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-7-3-8(11)9(12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKZKKRFCFHYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyclopropylmethanol (4.64 mL) in DMF (100 mL) was added sodium hydride (60% oil, 2.29 g), and the mixture was stirred at room temperature for 10 min. To the reaction mixture was added 5-bromo-2,3-dichloropyridine (10.0 g), and the mixture was stirred with heating at 70° C. for 30 min. The reaction mixture was allowed to cool to room temperature, and diluted with ethyl acetate and water, and the organic layer was separated. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (8.11 g).
Quantity
4.64 mL
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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